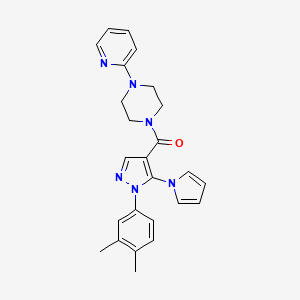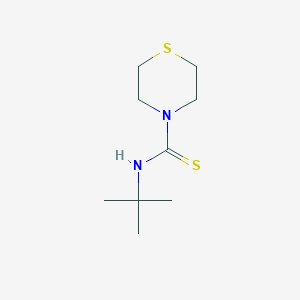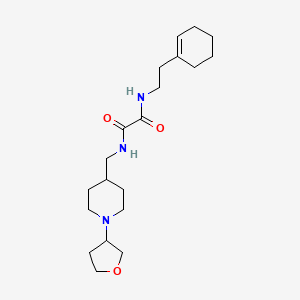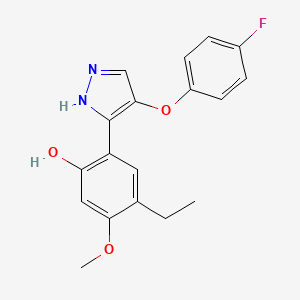
(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H26N6O and its molecular weight is 426.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction and Pharmacophore Models
One study examined the molecular interaction of a similar compound, focusing on its antagonistic properties for the CB1 cannabinoid receptor. The study involved conformational analysis, developing unified pharmacophore models, and constructing 3D-quantitative structure-activity relationship (QSAR) models (Shim et al., 2002).
Synthesis and Biological Activities
Several studies have synthesized derivatives of this compound and evaluated their biological activities. These studies found various biological activities, including antibacterial, antioxidant, and anticancer properties (Golea Lynda, 2021); (H. Hafez et al., 2016).
Structural Characterization
Another research focused on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing piperazine moiety, which is structurally similar to the compound (Hong-Shui Lv et al., 2013).
Potential CNS Depressant Properties
A study on a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, similar in structure, indicated potential central nervous system depressant activity and potential anticonvulsant properties (D. Butler et al., 1984).
Antimicrobial Activity
Multiple studies have synthesized and assessed the antimicrobial activity of various derivatives of this compound, highlighting its potential in treating bacterial and fungal infections (Satyender Kumar et al., 2012); (.. R.V.Sidhaye et al., 2011).
Enzyme Inhibitory Activity
A study on thiophene-based heterocyclic compounds related to this compound evaluated enzyme inhibitory activities against various enzymes, indicating potential therapeutic applications (A. Cetin et al., 2021).
Propiedades
IUPAC Name |
[1-(3,4-dimethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O/c1-19-8-9-21(17-20(19)2)31-24(29-11-5-6-12-29)22(18-27-31)25(32)30-15-13-28(14-16-30)23-7-3-4-10-26-23/h3-12,17-18H,13-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVVAFGKMYVDGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)N5C=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2409661.png)
![Methylethyl 2-[2-(trifluoromethyl)benzimidazolyl]acetate](/img/structure/B2409662.png)

![5-Oxaspiro[3.5]nonan-8-ol](/img/structure/B2409667.png)

![2-[1-(2-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2409670.png)
![2-(2-(4-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2409672.png)
![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409675.png)
![6-bromo-3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2409676.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide](/img/structure/B2409679.png)

![3-[(2E)-3-(dimethylamino)prop-2-enoyl]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B2409682.png)
